molecular formula C18H20N4O2S B6537512 4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide CAS No. 1021226-57-2

4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide

Cat. No.: B6537512
CAS No.: 1021226-57-2
M. Wt: 356.4 g/mol
InChI Key: WICRHWWVESCWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a pyridazinyl core modified with a sulfanyl-linked 2-oxo-pyrrolidinylethyl substituent and a 4-methylbenzamide group.

Properties

IUPAC Name

4-methyl-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-13-4-6-14(7-5-13)18(24)19-15-8-9-16(21-20-15)25-12-17(23)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICRHWWVESCWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide, identified by CAS number 1021226-57-2, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of 356.4 g/mol. The compound features a pyridazine ring, a benzamide moiety, and a pyrrolidine-derived side chain that contribute to its biological activities.

PropertyValue
Molecular FormulaC18H20N4O2SC_{18}H_{20}N_{4}O_{2}S
Molecular Weight356.4 g/mol
CAS Number1021226-57-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyridazine and pyrrolidine structures. For instance, derivatives similar to 4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.125 µg/mL against MSSA, indicating potent antibacterial properties .

Inhibitory Effects on Enzymes

The compound's structure suggests potential inhibitory effects on key enzymes involved in various biological pathways. For example, related compounds have demonstrated inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurotransmission. One study reported an IC50 value of 46.42 µM for BChE inhibition, comparable to known inhibitors like physostigmine .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of the compound reveal its potential as an anticancer agent. In vitro assays have shown that similar benzamide derivatives can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest mechanisms. Further research is needed to elucidate the exact mechanisms by which 4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide exerts its effects on cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrole-based compounds, including derivatives structurally related to 4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yL)ethyl]sulfanyl}pyridazin-3-yL)benzamide. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli respectively .

Enzyme Inhibition Research

Research conducted on enzyme inhibition demonstrated that certain derivatives could selectively inhibit BChE over AChE, suggesting their potential use in treating conditions like Alzheimer's disease where BChE inhibition is desirable . The structure–activity relationship (SAR) studies revealed that modifications at specific positions on the molecule significantly affected inhibitory potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The compound is compared to three analogs from the evidence, focusing on substituents, physicochemical properties, and biological activity.

Compound Molecular Weight (g/mol) Core Structure Key Substituents Reported Activity Reference
4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide ~401 (estimated) Pyridazine + benzamide Pyrrolidinyl-oxoethyl sulfanyl, 4-methylbenzamide N/A (structural analog analysis) N/A
4-Methyl-N-{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}benzamide (Insulin glargine intermediate) 365.47 Piperazine + benzamide Phenylethyl-piperazinyl, 4-methylbenzamide Diabetes treatment (pro-drug form)
**4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... 589.1 Pyrazolopyrimidine + chromene Fluoro-chromenyl, pyrazolopyrimidine, sulfonamide Antiproliferative (implied)
**3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)... ~600 (estimated) Imidazopyridazine + benzamide Ethynyl-imidazopyridazine, trifluoromethyl, methylpiperazine Antiproliferative

Analysis:

Pyrrolidinyl vs. Piperazinyl Groups :

  • The pyrrolidine ring (5-membered, one N) in the target compound may confer lower basicity and altered solubility compared to the piperazine (6-membered, two N) in the insulin glargine intermediate . Pyrrolidine’s compact structure could enhance membrane permeability but reduce hydrogen-bonding capacity.

Sulfanyl vs. Ethynyl Linkers :

  • The sulfanyl (-S-) bridge in the target compound may improve metabolic stability compared to the ethynyl (-C≡C-) linker in ’s antiproliferative agent. However, ethynyl groups often enhance rigidity and π-π stacking in receptor binding .

In contrast, fluorinated aromatic systems (e.g., ) enhance electronegativity and binding specificity .

Research Findings and Implications

  • Antiproliferative Potential: Compounds with pyridazine/imidazopyridazine cores (e.g., ) show activity against cancer cells, suggesting the target compound’s pyridazinyl group may confer similar properties if paired with appropriate pharmacophores .
  • Metabolic Stability : The pyrrolidinyl-oxoethyl sulfanyl group may resist oxidative degradation better than the piperazinyl-oxoethyl group in , which is metabolized to active insulin analogs .
  • Solubility Limitations : The lack of polar groups (e.g., sulfonamide in ) in the target compound could reduce aqueous solubility, necessitating formulation optimization .

Preparation Methods

Amidation of 4-Methylbenzoic Acid

The benzamide moiety is prepared using a two-step protocol:

  • Acid chloride formation : Treatment of 4-methylbenzoic acid with thionyl chloride (SOCl₂) at reflux yields 4-methylbenzoyl chloride. Optimal conditions use a 1:3 molar ratio of acid to SOCl₂ in anhydrous toluene, achieving >95% conversion.

  • Ammonolysis : Reaction with aqueous ammonia (25%) at 0–5°C produces 4-methylbenzamide as a white solid (mp 175–176°C, 78% yield).

Key data :

ParameterValue
Reaction temperature0–5°C (ammonolysis)
Yield78%
Purity (HPLC)>98%

Construction of the Pyridazin-3-yl Sulfanyl Component

Pyridazinone Cyclization

6-Aminopyridazin-3(2H)-one is synthesized via cyclocondensation of diketones with hydrazine derivatives. For example:

  • Ethyl chloro(hydroximino)acetate reacts with sodium diketone salts in ethanol, followed by cyclization with phenylhydrazine and polyphosphoric acid (PPA) to yield 6-aminopyridazin-3(2H)-one.

Thiolation at Position 6

The sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) using thiourea or copper-catalyzed cross-coupling:

  • Copper(I)-mediated coupling : 6-Bromopyridazin-3-amine reacts with 2-mercapto-1-(pyrrolidin-1-yl)ethan-1-one in the presence of CuCl (10 mol%), 8-hydroxyquinoline, and K₂CO₃ in DMF at 110°C for 12 h.

  • Thiourea displacement : 6-Chloropyridazin-3-amine treated with thiourea in refluxing ethanol, followed by hydrolysis with NaOH.

Optimized conditions :

ReagentMolar ratioTemperatureYield
CuCl/8-hydroxyquinoline1:1.2110°C82%

Functionalization with the Pyrrolidin-1-yl Oxoethyl Group

Synthesis of 2-Oxo-2-(pyrrolidin-1-yl)ethyl Thioether

The linker is prepared through a Mitsunobu reaction or alkylation:

  • Mitsunobu protocol : 2-Mercapto-1-(pyrrolidin-1-yl)ethan-1-one reacts with 6-bromopyridazin-3-amine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF (0°C to rt, 12 h).

  • Alkylation : 6-Mercaptopyridazin-3-amine treated with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one in the presence of NaH (60% dispersion in oil) in DMF at 50°C.

Comparative yields :

MethodBase/CatalystSolventYield
MitsunobuDIAD/PPh₃THF75%
AlkylationNaHDMF68%

Final Amide Coupling

The 4-methylbenzamide core is linked to the functionalized pyridazine derivative via EDC/HOBt-mediated coupling:

  • Activation : 4-Methylbenzoyl chloride (1.2 eq) is reacted with 6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) at 0°C.

  • Workup : The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:1) to afford the title compound as a white solid (mp 198–200°C).

Characterization data :

TechniqueData
1H^1H NMRδ 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 7.32 (d, J = 8.4 Hz, 2H, Ar–H),
(400 MHz, DMSO)3.45–3.52 (m, 4H, pyrrolidine–H), 2.39 (s, 3H, CH₃)
HRMS (ESI+)m/z 413.1789 [M+H]⁺ (calc. 413.1792)

Scalability and Industrial Considerations

Process Optimization

  • Catalyst recycling : Copper(I) catalysts from coupling steps are recovered via aqueous extraction (85% recovery).

  • Solvent selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Quality Control

  • HPLC method : C18 column (4.6 × 150 mm), gradient elution (ACN/H₂O + 0.1% TFA), retention time = 6.7 min.

  • Impurity profiling : Identified by-products include bis-amide derivatives (<1.5%) and oxidized sulfone analogs (<0.5%).

Q & A

Q. Q: What are the standard synthetic routes and critical reaction conditions for synthesizing 4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide?

A: Synthesis typically involves:

  • Pyridazine Core Formation : Cyclocondensation of hydrazine with dicarbonyl precursors, optimized at 80–100°C under acidic catalysis .
  • Thioether Linkage Introduction : Reaction of 6-mercaptopyridazin-3-amine derivatives with 2-oxo-2-(pyrrolidin-1-yl)ethyl halides in polar aprotic solvents (e.g., DMF) with base (e.g., K₂CO₃) .
  • Benzamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling of 4-methylbenzoic acid with the pyridazine intermediate .
    Key Controls : Solvent purity, stoichiometric ratios, and inert atmosphere to prevent oxidation of thiol intermediates .

Advanced Optimization of Reaction Efficiency

Q. Q: How can reaction yields be improved for the sulfanylpyridazine intermediate?

A:

  • DOE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., temperature, solvent polarity, base strength). For example, highlights Taguchi methods to minimize experimental runs while maximizing data resolution.
  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., thioether formation), reducing side-product formation .
  • Catalytic Systems : Explore phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution in biphasic systems .

Q. Table 1: Optimized Parameters for Thioether Formation

VariableOptimal RangeImpact on YieldSource
Temperature60–70°C+15%
Solvent (DMF:DCM)3:1 v/v+20%
Reaction Time6–8 hrsPlateau after 8h

Mechanistic Insights into Key Reactions

Q. Q: What computational methods validate the reaction mechanism of the pyrrolidinyl-oxoethyl sulfanyl group introduction?

A:

  • DFT Calculations : Model transition states for nucleophilic substitution (SN2) at the sulfur center. (ICReDD) uses quantum chemical path-searching to identify low-energy pathways .
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., C–S bond formation) using deuterated reagents .
  • In Situ Monitoring : ReactIR or NMR spectroscopy tracks intermediate species (e.g., thiolate anions) to confirm proposed mechanisms .

Handling Data Contradictions in Biological Activity Studies

Q. Q: How should researchers address discrepancies in reported biological activities of structurally similar benzamide derivatives?

A:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from studies like and . For instance, variations in ATP concentrations in kinase assays can alter inhibition values by 2–3 orders of magnitude.
  • Structure-Activity Relationship (SAR) : Isolate substituent effects using matched molecular pairs (e.g., replacing pyrrolidinyl with piperidinyl groups) .
  • Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Advanced Purification Challenges

Q. Q: What chromatographic techniques resolve co-eluting impurities in the final benzamide product?

A:

  • HPLC Method Development : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA). Adjust pH to 2.5 to enhance peak separation for polar byproducts .
  • Prep-SFC (Supercritical Fluid Chromatography) : Effective for chiral impurities; CO₂/MeOH mobile phases reduce solvent waste .
  • Mass-Directed Purification : LC-MS systems isolate target masses, critical for analogs with near-identical Rf values .

Computational Modeling for Target Interaction

Q. Q: How can molecular docking predict the binding mode of this compound with kinase targets?

A:

  • Homology Modeling : Build 3D structures of unexplored kinases using templates from PDB (e.g., 4A9C for pyrrolidine-binding pockets).
  • Ensemble Docking : Account for protein flexibility by docking into multiple conformations (e.g., active/inactive states) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for pyrrolidinyl substitutions to prioritize synthetic targets .

Q. Table 2: Key Interactions in Docking Studies

Target KinaseHydrogen BondsHydrophobic ContactsSource
EGFR (L858R mutant)Pyridazine N-24-MethylbenzoylHypothetical
CDK2Pyrrolidinyl OThioether linkage

Stability and Degradation Profiling

Q. Q: What accelerated stability studies are recommended for preclinical formulations?

A:

  • Forced Degradation : Expose to 40°C/75% RH (ICH Q1A) and monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (sulfur to sulfoxide) .
  • Light Stress : ICH Q1B guidelines with UV/Vis irradiation (320–400 nm) to assess photodegradation pathways .
  • pH-Rate Profiling : Determine degradation kinetics in buffers (pH 1–10) to identify labile functional groups .

Scaling-Up for In Vivo Studies

Q. Q: What scale-up challenges arise during kilogram-scale synthesis, and how are they mitigated?

A:

  • Exotherm Management : Use jacketed reactors with controlled cooling for thioether formation (scaling from 1g to 1kg increases heat dissipation complexity) .
  • Byproduct Removal : Switch from column chromatography to crystallization (e.g., anti-solvent addition with heptane) .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B thresholds for genotoxic impurities (e.g., alkyl halides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.